molecular formula C9H14N2O2S B1517729 1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide CAS No. 774461-97-1

1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide

Cat. No.: B1517729
CAS No.: 774461-97-1
M. Wt: 214.29 g/mol
InChI Key: DAJLMXZLADRQMW-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-N,N-dimethylmethanesulfonamide is a chemical compound characterized by its unique molecular structure, which includes an aminophenyl group attached to a dimethylmethanesulfonamide moiety. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-aminophenol and dimethylsulfate.

  • Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reactants are mixed in a reactor, and the reaction is allowed to proceed for a specific period.

  • Purification: The product is then purified through crystallization or other separation techniques to achieve the desired purity level.

Mechanism of Action

Target of Action

3-amino-N,N-dimethylBenzenemethanesulfonamide, also known as 1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide, is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamide drugs.

Mode of Action

The compound interacts with its targets, inhibiting their activities. For instance, by inhibiting carbonic anhydrase, it interferes with the conversion of carbon dioxide and water into bicarbonate and protons, a process crucial for various physiological functions . Similarly, by inhibiting tetrahydropteroate synthetase, it disrupts the synthesis of tetrahydrofolic acid, a cofactor necessary for the synthesis of nucleic acids .

Biochemical Pathways

The inhibition of these enzymes affects various biochemical pathways. For instance, the inhibition of carbonic anhydrase can affect processes such as fluid secretion, respiration, and pH regulation . On the other hand, the inhibition of tetrahydropteroate synthetase disrupts the folate pathway, affecting DNA synthesis and cell division .

Pharmacokinetics

Like other sulfonamides, it is expected to have good absorption and distribution profiles, undergo hepatic metabolism, and be excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to the disruption of the aforementioned physiological processes and biochemical pathways. This can lead to a range of effects, depending on the specific process or pathway affected .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-amino-N,N-dimethylBenzenemethanesulfonamide. For instance, factors such as pH can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .

Biochemical Analysis

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduced forms of the compound, often resulting in the formation of amines.

  • Substitution: Substituted sulfonamides or other derivatives based on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block for the development of bioactive compounds, potentially useful in drug discovery.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-(3-Aminophenyl)ethanol: Similar in structure but lacks the sulfonamide group, leading to different reactivity and applications.

  • 3-Aminophenylurea: Another compound with an aminophenyl group, but with a urea moiety instead of sulfonamide, resulting in distinct chemical properties and uses.

Properties

IUPAC Name

1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)7-8-4-3-5-9(10)6-8/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJLMXZLADRQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred mixture of iron powder (0.5 g), ethanol (20 ml), water (1 ml) and concentrated hydrochloric acid (5 drops) at reflux was added N,N-Dimethyl-C-(3-nitro-phenyl)-methanesulfonamide (0.5 g). The mixture was then heated under reflux for a further 2 hours then basified with excess sodium carbonate solution, cooled to 60° C., then filtered. The filter cake washed with ethanol and the filtrate evaporated. The crude product was partitioned between ethyl acetate and water, separation and evaporation of the organic phase gave C-(3-Amino-phenyl)-N,N-dimethyl-methanesulfonamide, 0.4 g, sufficiently pure to use.
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20 mL
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Synthesis routes and methods II

Procedure details

(3-nitrophenyl)-N,N-dimethylmethanesulfonamide (2.32 g, 9.5 mmol) was hydrogenated over Raney nickel (0.5 g) in methanol at 50° C. and 70 psi for 4 h, then catalyst was filtered off, washed with warm methanol, combined filtrates were evaporated to give 1.95 g (96%) of (3-aminophenyl)-N,N-dimethylmethanesulfonamide.
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0.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide
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